molecular formula C6H4Cl3N B3330934 5-chloro-2-(dichloromethyl)pyridine CAS No. 76469-40-4

5-chloro-2-(dichloromethyl)pyridine

Cat. No.: B3330934
CAS No.: 76469-40-4
M. Wt: 196.5 g/mol
InChI Key: HZJWJQFRKUPIMU-UHFFFAOYSA-N
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Description

5-chloro-2-(dichloromethyl)pyridine is a chlorinated acetylcholine analog. It is an agonist of the acetylcholine receptor, which is a type of ion channel activated by the neurotransmitter acetylcholine. This compound has been shown to have insecticidal properties and has been patented as an insecticide .

Preparation Methods

The synthesis of 5-chloro-2-(dichloromethyl)pyridine involves several steps. One method includes adding 2-chloro-5-methylpyridine and carbon tetrachloride solvent into an airlift recirculating reactor. Dry nitrogen is sprayed into the reactor under micro negative pressure, and azadiisobutylnitrile is used as a catalyst. The mixture is heated to 70-80°C, and dry chlorine gas is introduced. The reaction is monitored using gas-phase chromatography . Another method involves reacting 2-alkoxy-5-alkoxymethylpyridine derivatives with a chlorinating agent in the presence of a diluent and, if appropriate, a reaction auxiliary at temperatures between 0°C and 200°C .

Mechanism of Action

The mechanism of action of 5-chloro-2-(dichloromethyl)pyridine involves its role as an agonist of the acetylcholine receptor. This receptor is a type of ion channel activated by the neurotransmitter acetylcholine. By binding to the receptor, the compound mimics the action of acetylcholine, leading to the activation of the ion channel and subsequent physiological effects .

Properties

IUPAC Name

5-chloro-2-(dichloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJWJQFRKUPIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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